

# A Technical Guide to Fmoc-D-Lys(Ivdde)-OH: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-D-Lys(Ivdde)-OH	
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## Introduction

**Fmoc-D-Lys(ivDde)-OH** is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide architectures such as branched and cyclic peptides. Its utility lies in the orthogonal protection strategy afforded by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group on the side-chain amine of D-lysine. This guide provides a comprehensive overview of the chemical properties, key applications, and detailed experimental protocols for the use of **Fmoc-D-Lys(ivDde)-OH** in peptide synthesis.

# Core Properties of Fmoc-D-Lys(Ivdde)-OH

A summary of the key chemical properties of **Fmoc-D-Lys(Ivdde)-OH** is presented below.

Property	Value	Reference(s)
CAS Number	1272755-33-5	[1][2]
Molecular Weight	574.71 g/mol	[1][3]
Molecular Formula	C34H42N2O6	

# **Orthogonal Protection Strategy**



The ivDde protecting group is a cornerstone of orthogonal peptide synthesis strategies. It exhibits stability under the basic conditions used for the removal of the N $\alpha$ -Fmoc group (e.g., piperidine) and the acidic conditions used for the cleavage of many side-chain protecting groups and the final peptide from the resin (e.g., trifluoroacetic acid - TFA). The selective removal of the ivDde group is achieved using a dilute solution of hydrazine, allowing for site-specific modification of the lysine side-chain while the peptide remains attached to the solid support.

This orthogonal property is fundamental for the synthesis of branched peptides, where a second peptide chain is elongated from the lysine side-chain, and for the attachment of various moieties like fluorophores, biotin, or cytotoxic drugs.

# Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Lys(Ivdde)-OH

This protocol outlines the general steps for incorporating **Fmoc-D-Lys(Ivdde)-OH** into a peptide sequence using an automated microwave peptide synthesizer.

#### Materials:

- Rink Amide ProTide LL resin
- Fmoc-protected amino acids (including Fmoc-D-Lys(ivDde)-OH)
- Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure
- Deprotection solution: 20% piperidine and 0.1 M Oxyma Pure in DMF
- ivDde deprotection solution: 5% hydrazine in DMF
- Capping solution: 10% Ac2O in DMF
- Cleavage cocktail: 92.5:2.5:2.5 TFA/H<sub>2</sub>O/TIS/DODT
- Diethyl ether (Et<sub>2</sub>O)



#### Methodology:

- Resin Swelling: Swell the Rink Amide resin in DMF.
- Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine and 0.1 M Oxyma Pure in DMF.
- Amino Acid Coupling: Couple the desired Fmoc-amino acid (5-fold excess) using DIC and Oxyma Pure in DMF. For the incorporation of the branch point, use Fmoc-D-Lys(ivDde)-OH.
- Repeat Cycles: Repeat the deprotection and coupling steps until the primary peptide chain is assembled.
- Selective ivDde Deprotection: Following the completion of the main chain, selectively remove the ivDde group from the lysine side-chain by treating the peptidyl-resin with 5% hydrazine in DMF.
- Branch Elongation: Couple the first amino acid of the branch chain to the now-free ε-amine of the D-lysine residue.
- Continue Branch Synthesis: Continue the peptide synthesis for the branch chain by repeating the deprotection and coupling cycles.
- N-terminal Capping: After the final Fmoc deprotection, cap the N-terminus by treating with 10% Ac<sub>2</sub>O in DMF.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail of 92.5:2.5:2.5:2.5
   TFA/H<sub>2</sub>O/TIS/DODT.
- Precipitation and Lyophilization: Precipitate the crude peptide with cold diethyl ether and lyophilize overnight.

## **Manual ivDde Deprotection Protocol**

This protocol details the manual procedure for the selective removal of the ivDde protecting group from a peptidyl-resin.



#### Materials:

- Peptidyl-resin containing a Lys(ivDde) residue
- ivDde deprotection solution: 2% hydrazine monohydrate in DMF
- DMF for washing

#### Methodology:

- Place the peptidyl-resin in a suitable reaction vessel.
- Add the 2% hydrazine solution in DMF (approximately 25 mL per gram of resin).
- Allow the suspension to stand at room temperature for 3 minutes.
- Filter the resin and repeat the hydrazine treatment two more times.
- Wash the partially deprotected resin thoroughly with DMF.

# Applications of Fmoc-D-Lys(Ivdde)-OH

The unique properties of **Fmoc-D-Lys(Ivdde)-OH** have led to its widespread use in various advanced peptide chemistry applications:

- Synthesis of Branched Peptides: As detailed in the protocol above, it is instrumental in creating unsymmetrically branched peptides with diverse biological functions, including antimicrobial peptides and synthetic vaccines.
- Site-Specific Labeling: The selective deprotection of the lysine side-chain allows for the
  precise attachment of reporter molecules such as fluorophores and biotin for use in
  diagnostic and imaging applications.
- Peptide Cyclization: The ε-amino group of lysine can be used as an anchor point for on-resin cyclization, leading to the formation of conformationally constrained and often more potent peptide analogs.



 Synthesis of Peptide-Drug Conjugates: The lysine side-chain can be modified with cytotoxic drugs to create targeted therapeutics.

# Visualizing the Workflow: Synthesis of a Branched Peptide

The following diagram illustrates the key steps in the synthesis of a branched peptide using **Fmoc-D-Lys(Ivdde)-OH**.



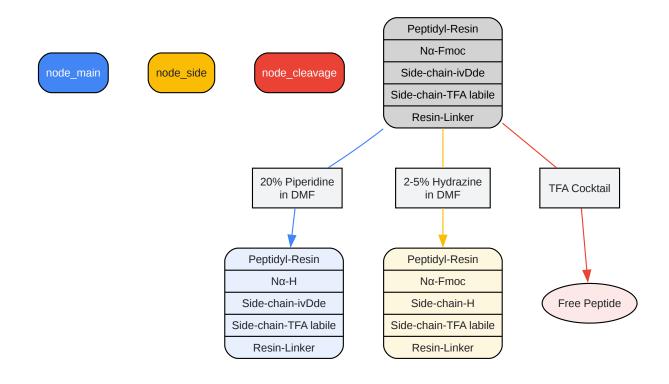
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Caption: Workflow for branched peptide synthesis using Fmoc-D-Lys(Ivdde)-OH.

# Signaling Pathways and Logical Relationships

While **Fmoc-D-Lys(Ivdde)-OH** is a synthetic building block and not directly involved in biological signaling pathways, its use enables the synthesis of peptides that can probe or modulate such pathways. The logical relationship central to its utility is the principle of orthogonal protection, which can be visualized as follows:





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Caption: Orthogonal deprotection strategy with Fmoc, ivDde, and TFA-labile groups.

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